
1-(2-chloro-5-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(2-chloro-5-nitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-chloro-5-nitroaniline with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions. The reaction conditions include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol or methanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate, sulfuric acid, water as solvent.
Major Products Formed
Reduction: 1-(2-amino-5-nitrophenyl)-4-methylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: 1-(2-chloro-5-nitrophenyl)-4-carboxypiperazine.
Scientific Research Applications
1-(2-chloro-5-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-5-nitrophenyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(2-chloro-4-nitrophenyl)-4-methylpiperazine: Has a different position of the nitro group on the phenyl ring.
1-(2-chloro-5-nitrophenyl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(2-chloro-5-nitrophenyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-4-6-14(7-5-13)11-8-9(15(16)17)2-3-10(11)12/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEHRXGLHAJECJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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